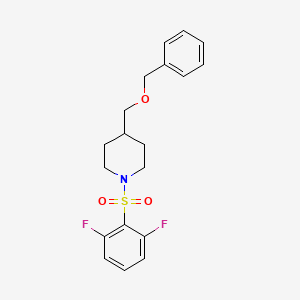

4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine

Description

4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a piperidine derivative featuring a benzyloxymethyl substituent at the 4-position and a 2,6-difluorophenylsulfonyl group at the 1-position. The compound’s structure is defined by its bicyclic framework, where the piperidine ring adopts a chair conformation stabilized by equatorial positioning of substituents. The 2,6-difluorophenylsulfonyl group introduces steric and electronic effects due to fluorine’s electronegativity and the sulfonyl group’s electron-withdrawing nature.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO3S/c20-17-7-4-8-18(21)19(17)26(23,24)22-11-9-16(10-12-22)14-25-13-15-5-2-1-3-6-15/h1-8,16H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYRCZHCVNIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy methyl derivative.

Sulfonylation with Difluorophenyl Sulfonyl Chloride: The final step involves the reaction of the benzyloxy methyl piperidine with 2,6-difluorophenyl sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Benzyloxy derivatives such as benzaldehyde or benzoic acid.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its difluorophenyl sulfonyl group is particularly useful in binding studies due to its electron-withdrawing properties.

Medicine

Medically, this compound has potential applications as a pharmacophore in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and the benzyloxy and difluorophenyl sulfonyl groups can enhance binding affinity and specificity to biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or photophysical properties. Its unique structure allows for the tuning of material properties through chemical modification.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The piperidine ring can interact with receptors or enzymes, while the benzyloxy and difluorophenyl sulfonyl groups can enhance binding through hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways

Receptors: The compound can bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Findings:

Conformational Flexibility : The comparator compound’s piperidine ring adopts a chair conformation with puckering parameters (Q = 0.581 Å) , closely resembling theoretical predictions for the target compound. Deviations in substituent bulk (e.g., dichlorophenyl vs. difluorophenyl) influence dihedral angles.

Substituent Effects : The 2,6-difluorophenyl group in the target compound likely reduces steric hindrance compared to the 2,5-dichlorophenyl group in the comparator, as fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) permits tighter packing. This is reflected in the comparator’s dihedral angle of 13.2° between its aryl rings, indicating near-coplanarity .

Crystallographic and Thermodynamic Properties

The comparator compound’s crystal structure () reveals intermolecular interactions dominated by C–H···O and halogen bonds. In contrast, the target compound’s benzyloxymethyl group may promote π-π stacking or C–H···π interactions, altering solubility and melting points.

Table 2: Physical Properties

Key Findings:

- The comparator’s Hirshfeld surface analysis highlights halogen interactions (Cl···H: 12.5%) , absent in the target compound. This suggests the target may exhibit superior solubility in nonpolar solvents.

- The benzyloxymethyl group’s aromaticity could enhance thermal stability relative to the comparator’s oxime group, which is prone to tautomerization.

Key Differences :

- The comparator’s oxime group undergoes conformational shifts (antiperiplanar/synperiplanar) with torsion angles of 178.4° and 0.26° , while the target’s benzyloxymethyl group adopts fixed equatorial positioning.

- Fluorine’s inductive effects in the target compound may slow sulfonyl group hydrolysis compared to the comparator’s chlorine substituents.

Biological Activity

4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_{15}H_{18}F_{2}N_{2}O_{3}S. The structure includes a piperidine ring substituted with a benzyloxy methyl group and a sulfonyl group attached to a difluorophenyl moiety. This unique structure contributes to its biological activity.

Research indicates that compounds with similar structures act as selective antagonists for dopamine receptors, particularly the D4 receptor. The D4 receptor is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. The compound's ability to modulate this receptor suggests potential use in treating these disorders by alleviating symptoms associated with dopamine dysregulation .

Antagonistic Properties

Studies have demonstrated that this compound exhibits significant antagonistic effects on the D4 dopamine receptor. This activity was characterized through both in vitro and in vivo assays, revealing a high selectivity for the D4 receptor over other dopamine receptor subtypes .

Neuroprotective Effects

In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. The neuroprotective effects are hypothesized to stem from its ability to modulate neurotransmission and reduce oxidative stress within neuronal pathways .

Parkinson’s Disease Model

In a study involving rodent models of Parkinson's disease, administration of the compound resulted in reduced L-DOPA-induced dyskinesias. The results indicated that this compound could effectively manage motor symptoms while minimizing side effects associated with traditional dopaminergic therapies .

Cancer Therapy Research

Emerging research suggests that the compound may also possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve modulation of signaling pathways associated with cell survival and growth .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | Target Receptor | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | D4 Dopamine Receptor | 96 | Antagonist, Neuroprotective |

| Compound A | D4 Dopamine Receptor | 150 | Antagonist |

| Compound B | D3 Dopamine Receptor | 200 | Antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.